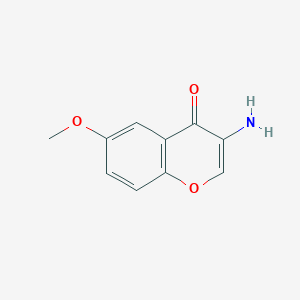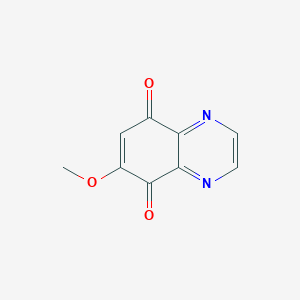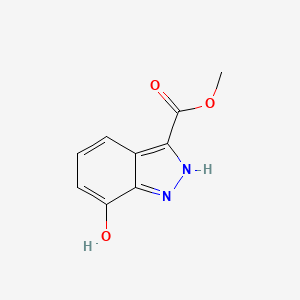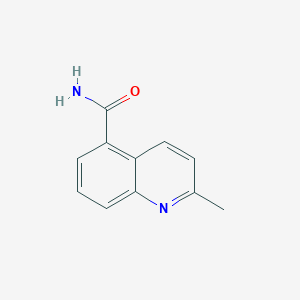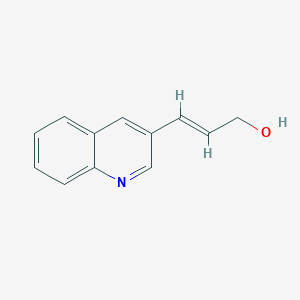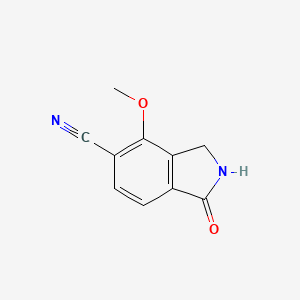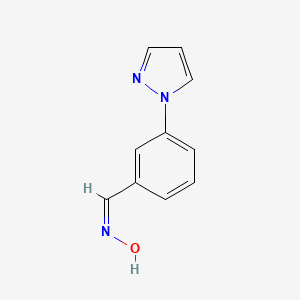![molecular formula C9H13ClO2 B11906636 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- CAS No. 56377-55-0](/img/structure/B11906636.png)
1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-3-methyl-1-oxaspiro[35]nonan-2-one is a chemical compound with the molecular formula C9H13ClO2 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one typically involves the reaction of 3-chloro-3-methylbutan-2-one with a suitable diol under acidic conditions to form the spirocyclic structure. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to promote the formation of the spiro compound.
Industrial Production Methods
In an industrial setting, the production of 3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-hydroxy-3-methyl-1-oxaspiro[3.5]nonan-2-one.
Oxidation: Formation of 3-methyl-1-oxaspiro[3.5]nonan-2-one-3-carboxylic acid.
Reduction: Formation of 3-methyl-1-oxaspiro[3.5]nonan-2-ol.
Aplicaciones Científicas De Investigación
3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one involves its ability to undergo various chemical reactions, which can be exploited in different applications. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in medicinal chemistry, it may interact with biological molecules through substitution or oxidation reactions, leading to the formation of active pharmaceutical ingredients.
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-1-oxaspiro[3.5]nonan-2-one: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-chloro-1-oxaspiro[3.5]nonan-2-one: Lacks the methyl group, affecting its steric properties and reactivity.
Uniqueness
3-chloro-3-methyl-1-oxaspiro[35]nonan-2-one is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis
Propiedades
Número CAS |
56377-55-0 |
|---|---|
Fórmula molecular |
C9H13ClO2 |
Peso molecular |
188.65 g/mol |
Nombre IUPAC |
3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C9H13ClO2/c1-8(10)7(11)12-9(8)5-3-2-4-6-9/h2-6H2,1H3 |
Clave InChI |
SJVYIHHIZCLANW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)OC12CCCCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


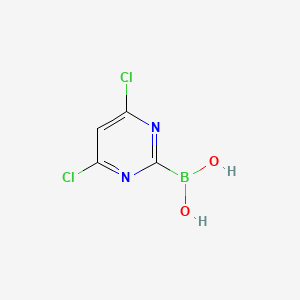
![3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid](/img/structure/B11906560.png)
